Andrographidine C: A Technical Guide for Researchers
Andrographidine C: A Technical Guide for Researchers
An In-depth Review of the Chemical Structure, Properties, and Biological Activities of a Promising Flavonoid
Andrographidine C, a flavone isolated from the medicinal plant Andrographis paniculata, is emerging as a compound of significant interest to the scientific community. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, with a focus on its potential as an anti-inflammatory and antiviral agent. Detailed experimental protocols and visual representations of its proposed mechanisms of action are included to support further research and drug development efforts.
Chemical Structure and Properties
Andrographidine C is a flavonoid glycoside with the molecular formula C23H24O10 and a molecular weight of 460.43 g/mol .[1][2] Its structure is characterized by a flavone backbone with two methoxy groups at the C7 and C8 positions and a glucose moiety attached at the C5 position. The systematic IUPAC name for Andrographidine C is 7,8-dimethoxy-2-phenyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one.[1]
Table 1: Chemical Identifiers for Andrographidine C
| Identifier | Value |
| Molecular Formula | C23H24O10 |
| Molecular Weight | 460.43 g/mol |
| IUPAC Name | 7,8-dimethoxy-2-phenyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
| CAS Number | 113963-39-6 |
| PubChem CID | 5318484 |
| InChI | InChI=1S/C23H24O10/c1-29-15-9-14(32-23-20(28)19(27)18(26)16(10-24)33-23)17-12(25)8-13(11-6-4-3-5-7-11)31-22(17)21(15)30-2/h3-9,16,18-20,23-24,26-28H,10H2,1-2H3/t16-,18-,19+,20-,23-/m1/s1 |
| InChIKey | WGCQDTNINMCFAY-PUIBNRJISA-N |
| Canonical SMILES | COC1=C(C2=C(C(=C1)O[C@H]3--INVALID-LINK--CO)O)O">C@@HO)C(=O)C=C(O2)C4=CC=CC=C4)OC |
Table 2: Computed Physicochemical Properties of Andrographidine C
| Property | Value | Source |
| XLogP3 | 1.0 | PubChem[1] |
| Hydrogen Bond Donor Count | 4 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 10 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
| Exact Mass | 460.13694696 | PubChem[1] |
| Monoisotopic Mass | 460.13694696 | PubChem[1] |
| Topological Polar Surface Area | 155 Ų | PubChem[1] |
| Heavy Atom Count | 33 | PubChem[1] |
Spectroscopic Data
The structural elucidation of Andrographidine C has been confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR). The following table summarizes the reported 1H and 13C NMR chemical shifts.
Table 3: 1H and 13C NMR Spectral Data for Andrographidine C (in acetone-d6) [3][4]
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
| Aglycone | ||
| 2 | 164.5 | |
| 3 | 104.9 | 6.88, s |
| 4 | 183.3 | |
| 5 | 159.2 | |
| 6 | 92.0 | 6.57, d (2.1) |
| 7 | 159.9 | |
| 8 | 129.8 | 6.78, d (2.1) |
| 9 | 154.1 | |
| 10 | 107.0 | |
| 1' | 132.3 | |
| 2', 6' | 129.4 | 8.08, d (8.4) |
| 3', 5' | 129.7 | 7.55, t (8.4) |
| 4' | 132.1 | 7.50, t (8.4) |
| 7-OCH3 | 56.7 | 3.99, s |
| 8-OCH3 | 61.9 | 3.93, s |
| Glucose Moiety | ||
| 1'' | 101.1 | 5.15, d (7.2) |
| 2'' | 73.4 | 3.60–3.40, m |
| 3'' | 77.0 | 3.60–3.40, m |
| 4'' | 70.1 | 3.60–3.40, m |
| 5'' | 77.0 | 3.60–3.40, m |
| 6'' | 61.4 | 3.91, dd (12.0, 2.4); 3.73, dd (12.0, 5.4) |
Biological Activities and Mechanisms of Action
Andrographidine C has demonstrated promising biological activities, particularly in the areas of anti-inflammatory and antiviral research.
Anti-inflammatory Activity
In silico studies have identified Andrographidine C as a potential inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.[5] Molecular docking analyses revealed a high binding affinity of Andrographidine C to TNF-α, with a binding energy of -8.6 kcal/mol.[5] This interaction suggests a potential mechanism for its anti-inflammatory effects. The proposed mechanism involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.[6][7]
Antiviral Activity against SARS-CoV-2
Andrographidine C has been investigated for its potential to combat SARS-CoV-2, the virus responsible for COVID-19. Studies suggest that it may exert its antiviral effects through the inhibition of Angiotensin-Converting Enzyme 2 (ACE2), the primary receptor for viral entry into host cells.[8] In vitro experiments have shown that Andrographidine C can inhibit ACE2 activity in human bronchial epithelial cells (BEAS-2B).[8] While specific IC50 values for Andrographidine C are yet to be determined, this finding points to a promising avenue for antiviral drug development.
Experimental Protocols
Isolation of Andrographidine C from Andrographis echioides
The following is a general protocol for the isolation of Andrographidine C based on published methods.[9]
Workflow for the Isolation of Andrographidine C
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Extraction: The dried and powdered whole plant of Andrographis echioides is extracted with methanol at room temperature.
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Concentration: The methanol extract is filtered and concentrated under reduced pressure to yield a crude extract.
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Column Chromatography: The crude extract is subjected to column chromatography on a Sephadex LH-20 column.
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Elution: The column is eluted with a gradient of methanol in a suitable non-polar solvent, starting from 0% and gradually increasing to 100% methanol.
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Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing Andrographidine C.
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Purification: Fractions rich in Andrographidine C are pooled and may require further purification steps, such as recrystallization, to obtain the pure compound.
In Vitro ACE2 Inhibition Assay
The following protocol is a representative method for evaluating the inhibitory effect of Andrographidine C on ACE2 activity.[10][11][12]
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Reagents and Materials:
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Recombinant human ACE2 enzyme
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Fluorogenic ACE2 substrate (e.g., Mca-APK(Dnp))
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Assay buffer (e.g., Tris-HCl with NaCl and ZnCl2)
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Andrographidine C stock solution (dissolved in DMSO)
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96-well black microplate
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Fluorescence microplate reader
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-
Assay Procedure:
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Prepare serial dilutions of Andrographidine C in the assay buffer.
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In a 96-well plate, add the ACE2 enzyme solution to each well.
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Add the different concentrations of Andrographidine C to the respective wells. Include a vehicle control (DMSO) and a positive control (a known ACE2 inhibitor).
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Incubate the plate at 37°C for a predefined period (e.g., 15 minutes).
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Initiate the enzymatic reaction by adding the fluorogenic ACE2 substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a time course.
-
-
Data Analysis:
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Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot.
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Determine the percentage of ACE2 inhibition for each concentration of Andrographidine C relative to the vehicle control.
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Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
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Conclusion
Andrographidine C is a flavonoid with significant potential for further investigation as a therapeutic agent. Its demonstrated in silico and in vitro activities against key targets in inflammatory and viral diseases warrant more extensive preclinical and clinical studies. This technical guide provides a foundational resource for researchers to advance the understanding of Andrographidine C's pharmacological properties and to explore its potential applications in drug discovery and development. Further research is needed to determine its experimental physicochemical properties, to fully elucidate its mechanisms of action, and to establish its safety and efficacy profiles.
References
- 1. Andrographidine C | C23H24O10 | CID 5318484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Andrographolide | C20H30O5 | CID 5318517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Constituents from Andrographis echioides and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico molecular docking study of Andrographis paniculata phytochemicals against TNF-α as a potent anti-rheumatoid drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Study on the mechanism of andrographolide activation [frontiersin.org]
- 7. Andrographolide: Regulating the Master Regulator NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Andrographolide and its fluorescent derivative inhibit the main proteases of 2019-nCoV and SARS-CoV through covalent linkage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. scienceopen.com [scienceopen.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
